molecular formula C10H11Cl2N5O B11838260 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine CAS No. 53549-09-0

9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine

Cat. No.: B11838260
CAS No.: 53549-09-0
M. Wt: 288.13 g/mol
InChI Key: PJGDEDUVJWPDNT-RRKCRQDMSA-N
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Description

9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine analogs This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring with chloro and chloromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of Chloro and Chloromethyl Groups: Chlorination reactions are employed to introduce the chloro and chloromethyl substituents onto the tetrahydrofuran ring.

    Attachment of the Purine Base: The purine base is then attached to the modified tetrahydrofuran ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the purine base or the substituents on the tetrahydrofuran ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to achieve selective oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation may result in the formation of a ketone or aldehyde.

Scientific Research Applications

9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in purine metabolism, leading to disruptions in DNA and RNA synthesis. This can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antiviral activity may be attributed to the inhibition of viral replication enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine
  • 9-((2R,4S,5R)-4-Methoxy-5-(methoxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Uniqueness

Compared to similar compounds, 9-((2R,4S,5R)-4-Chloro-5-(chloromethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine is unique due to the presence of chloro and chloromethyl substituents. These groups can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.

Properties

CAS No.

53549-09-0

Molecular Formula

C10H11Cl2N5O

Molecular Weight

288.13 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine

InChI

InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6+,7+/m0/s1

InChI Key

PJGDEDUVJWPDNT-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl

Origin of Product

United States

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